Cas no 2137983-25-4 (2-(But-3-yn-2-yl)thiophene)

2-(But-3-yn-2-yl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a but-3-yn-2-yl group. This structure combines the aromatic properties of thiophene with the reactivity of an alkyne moiety, making it a versatile intermediate in organic synthesis. Its key advantages include its utility in cross-coupling reactions, such as Sonogashira or click chemistry, due to the presence of the terminal alkyne. The compound is also valuable in materials science for constructing conjugated systems, which are relevant in optoelectronic applications. Its well-defined reactivity and stability under controlled conditions make it suitable for precise synthetic modifications in pharmaceutical and polymer research.
2-(But-3-yn-2-yl)thiophene structure
2-(But-3-yn-2-yl)thiophene structure
Product name:2-(But-3-yn-2-yl)thiophene
CAS No:2137983-25-4
MF:C8H8S
Molecular Weight:136.214120864868
CID:5972715
PubChem ID:89568742

2-(But-3-yn-2-yl)thiophene 化学的及び物理的性質

名前と識別子

    • 2137983-25-4
    • SCHEMBL14950215
    • 2-(but-3-yn-2-yl)thiophene
    • EN300-787703
    • 2-(But-3-yn-2-yl)thiophene
    • インチ: 1S/C8H8S/c1-3-7(2)8-5-4-6-9-8/h1,4-7H,2H3
    • InChIKey: CUUZMQSLTPIRMT-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C#C)C

計算された属性

  • 精确分子量: 136.03467143g/mol
  • 同位素质量: 136.03467143g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 28.2Ų

2-(But-3-yn-2-yl)thiophene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-787703-0.25g
2-(but-3-yn-2-yl)thiophene
2137983-25-4 95.0%
0.25g
$1774.0 2025-02-22
Enamine
EN300-787703-10.0g
2-(but-3-yn-2-yl)thiophene
2137983-25-4 95.0%
10.0g
$8295.0 2025-02-22
Enamine
EN300-787703-0.1g
2-(but-3-yn-2-yl)thiophene
2137983-25-4 95.0%
0.1g
$1697.0 2025-02-22
Enamine
EN300-787703-1.0g
2-(but-3-yn-2-yl)thiophene
2137983-25-4 95.0%
1.0g
$1929.0 2025-02-22
Enamine
EN300-787703-5.0g
2-(but-3-yn-2-yl)thiophene
2137983-25-4 95.0%
5.0g
$5594.0 2025-02-22
Enamine
EN300-787703-0.5g
2-(but-3-yn-2-yl)thiophene
2137983-25-4 95.0%
0.5g
$1851.0 2025-02-22
Enamine
EN300-787703-2.5g
2-(but-3-yn-2-yl)thiophene
2137983-25-4 95.0%
2.5g
$3782.0 2025-02-22
Enamine
EN300-787703-0.05g
2-(but-3-yn-2-yl)thiophene
2137983-25-4 95.0%
0.05g
$1620.0 2025-02-22

2-(But-3-yn-2-yl)thiophene 関連文献

2-(But-3-yn-2-yl)thiopheneに関する追加情報

Introduction to 2-(But-3-yn-2-yl)thiophene (CAS No. 2137983-25-4)

2-(But-3-yn-2-yl)thiophene, identified by the Chemical Abstracts Service Number (CAS No.) 2137983-25-4, is a heterocyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the thiophene family, which is well-known for its broad applications in medicinal chemistry, materials science, and agrochemicals. The presence of a butenynyl group at the 2-position of the thiophene ring introduces reactive sites that make it a versatile intermediate for the synthesis of more complex molecules.

The structural motif of 2-(But-3-yn-2-yl)thiophene consists of a thiophene core substituted with a butenynyl moiety. Thiophene derivatives are widely recognized for their role as key scaffolds in drug design, particularly in the development of antiviral, anticancer, and antimicrobial agents. The butenynyl group, characterized by its triple bond, offers opportunities for further functionalization through reactions such as Sonogashira coupling, hydroboration-oxidation, and cross-coupling reactions. These transformations enable the construction of diverse molecular architectures, making 2-(But-3-yn-2-yl)thiophene a valuable building block in synthetic chemistry.

In recent years, there has been growing interest in thiophene-based compounds due to their enhanced biological activity and improved pharmacokinetic profiles. Research has demonstrated that modifications at the 2-position of the thiophene ring can significantly influence the electronic properties and biological interactions of the molecule. The butenynyl substituent in 2-(But-3-yn-2-yl)thiophene contributes to its reactivity and allows for the introduction of additional functional groups, thereby expanding its utility in drug discovery and material science.

One of the most compelling aspects of 2-(But-3-yn-2-yl)thiophene is its potential as a precursor for the development of novel therapeutic agents. Studies have shown that thiophene derivatives exhibit promising activities against various diseases, including cancer, inflammation, and infectious disorders. The butenynyl group provides a handle for further chemical manipulation, enabling the synthesis of molecules with tailored biological properties. For instance, researchers have explored the use of 2-(But-3-yn-2-yl)thiophene in constructing kinase inhibitors, which are critical in targeted cancer therapies.

The synthetic accessibility of 2-(But-3-yn-2-yl)thiophene also contributes to its appeal in industrial applications. The compound can be readily synthesized through well-established methods, such as palladium-catalyzed coupling reactions or metal-acid-mediated deprotonation followed by electrophilic addition. These synthetic routes ensure high yields and purity, making it suitable for large-scale production. Additionally, the ease with which 2-(But-3-ynthiophene) can be modified allows chemists to explore a wide range of structural variations without significant logistical challenges.

Advances in computational chemistry have further enhanced the understanding of 2-(But-en)-y-thienyl's reactivity and potential applications. Molecular modeling studies have revealed insights into how different substituents at the 2-position influence the electronic distribution and molecular interactions. These insights are crucial for designing molecules with optimized pharmacological properties. For example, computational analysis has predicted that certain derivatives of 2-(But-en)-y-thienyl may exhibit improved binding affinity to biological targets compared to parent thiophenes.

The versatility of CAS No. 2137983254 extends beyond pharmaceutical applications into materials science. Thiophene-based polymers are known for their excellent electrical conductivity and mechanical stability, making them suitable for use in organic electronics and photovoltaic devices. The introduction of a butenynyl group can further enhance these properties by introducing conjugation pathways or by serving as a site for cross-linking reactions. Researchers are exploring CAS No 2137983254 as a precursor for developing novel conductive polymers that could revolutionize flexible electronics and renewable energy technologies.

In conclusion,CAS no 2137983254, or more specifically referred to as butenynylthiophene, represents a fascinating compound with multifaceted applications across various scientific disciplines. Its unique structure and reactivity make it an indispensable tool in synthetic chemistry and an attractive candidate for drug discovery initiatives aimed at addressing unmet medical needs. As research continues to uncover new methodologies for functionalizing this scaffold,butenynylthiophene is poised to play an increasingly pivotal role in both academic research and industrial innovation.

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